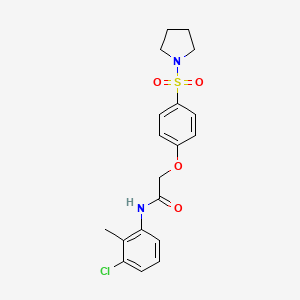
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as DMOP-DPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMOP-DPA belongs to the class of compounds known as oxadiazoles, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids such as anandamide, which can then bind to cannabinoid receptors in the body and exert their effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, this compound has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic properties. It has also been shown to have potential as a treatment for conditions such as epilepsy and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is its potency as a FAAH inhibitor, which allows researchers to study the effects of endocannabinoids on various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of interest is its potential as a treatment for conditions such as epilepsy and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the function of the endocannabinoid system in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and drawbacks.
Synthesis Methods
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of particular interest is its potential as a tool for studying the function of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes. This compound has been shown to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, allowing researchers to study their effects on various physiological processes.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-19(26-22-12)14-5-4-6-15(11-14)21-18(23)10-13-7-8-16(24-2)17(9-13)25-3/h4-9,11H,10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABHVYCHSCWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)


![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)



![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)


![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)